1,3-Di-p-tolylcarbodiimide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

DTDC plays a crucial role in peptide synthesis, a process of linking amino acids to form peptides and proteins. It functions as a condensing agent, promoting the formation of amide bonds between the carboxylic acid group of one amino acid and the amine group of another. This reaction creates the peptide backbone, essential for building complex protein structures. Due to its efficiency and ease of use, DTDC is a popular choice for peptide synthesis in research laboratories [1].

[1] (Organic Letters, 2009, 11 (18), 4072-4075)()

Antibody-Drug Conjugate (ADC) Development

DTDC finds application in the development of Antibody-Drug Conjugates (ADCs). ADCs are therapeutic agents where antibodies are linked to cytotoxic drugs. DTDC facilitates the conjugation process by forming a stable amide bond between the antibody and the drug molecule. This targeted approach allows researchers to develop drugs that specifically target cancer cells while minimizing side effects on healthy tissues [2].

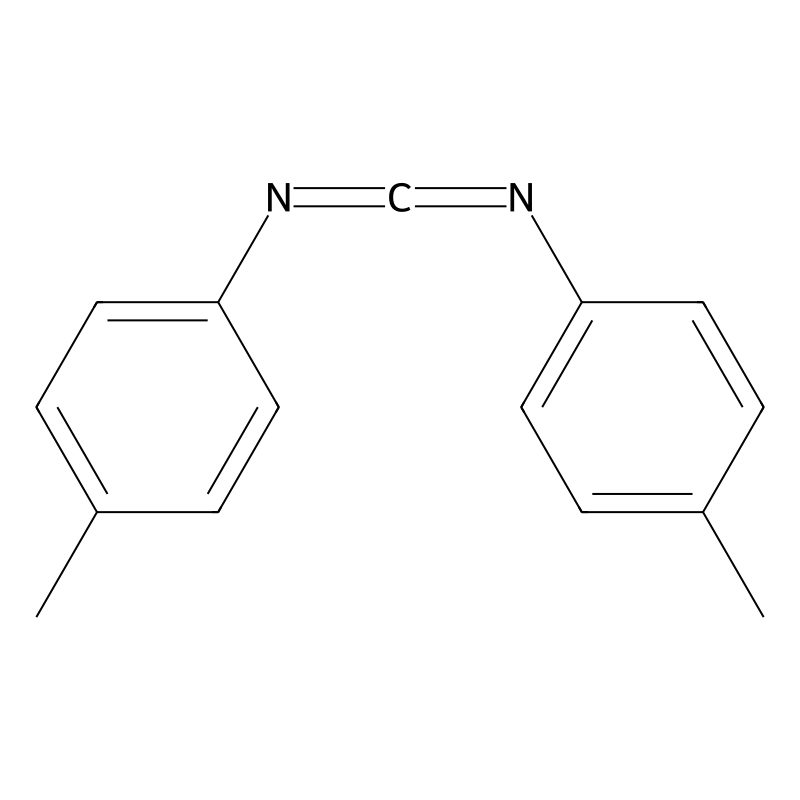

1,3-Di-p-tolylcarbodiimide is a carbodiimide compound characterized by the presence of two p-tolyl groups attached to a central carbodiimide functional group. Its chemical formula is C${17}$H${16}$N$_{2}$, and it has a molecular weight of 264.33 g/mol. The compound appears as a white to pale yellow crystalline solid with a melting point of 56-58 °C and a boiling point of 221-223 °C at reduced pressure (20 mmHg) . It is known for its utility as a coupling reagent in peptide synthesis and other organic reactions.

- DTC is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation [].

- It is not classified as a highly toxic compound, but proper handling practices are recommended when working with it [].

- DTC is flammable and should be kept away from heat sources and open flames [].

1,3-Di-p-tolylcarbodiimide is primarily utilized in coupling reactions, where it facilitates the formation of amide bonds between carboxylic acids and amines. The mechanism typically involves the activation of carboxylic acids to form an O-acylisourea intermediate, which subsequently reacts with an amine to yield the desired amide product. This method is particularly advantageous due to its efficiency and mild reaction conditions .

Additionally, it can participate in various reactions involving alcohols and amines, leading to the formation of iso-ureas and other derivatives .

The synthesis of 1,3-Di-p-tolylcarbodiimide can be achieved through several routes:

- Direct Reaction: One common method involves the reaction of p-tolyl isocyanate with p-toluidine under controlled conditions.

- Dehydration Reactions: Another approach may involve the dehydration of urea derivatives containing p-tolyl groups.

These methods allow for the efficient production of the compound while maintaining high purity levels .

1,3-Di-p-tolylcarbodiimide finds applications in various fields:

- Peptide Synthesis: It serves as a coupling agent for synthesizing peptides from amino acids.

- Protein Modification: The compound is used to modify proteins for research purposes or therapeutic development.

- Organic Synthesis: Its role as a reagent extends to various organic transformations beyond peptide chemistry .

Interaction studies involving 1,3-Di-p-tolylcarbodiimide primarily focus on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate its mechanism of action as a coupling agent and its potential effects on biomolecules during modification processes. Understanding these interactions is crucial for optimizing its use in synthetic applications .

Several compounds exhibit structural or functional similarities to 1,3-Di-p-tolylcarbodiimide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diisopropylcarbodiimide | Carbodiimide | Less sterically hindered; commonly used in peptide synthesis. |

| N,N'-Dicyclohexylcarbodiimide | Carbodiimide | More bulky; offers different solubility properties. |

| N,N'-Diethylcarbodiimide | Carbodiimide | Smaller size; often used in similar coupling reactions but less selective. |

1,3-Di-p-tolylcarbodiimide is unique due to its dual p-tolyl substituents that enhance its reactivity and selectivity compared to other carbodiimides. These structural features enable it to participate effectively in peptide bond formations while potentially reducing side reactions commonly associated with simpler carbodiimides .

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant